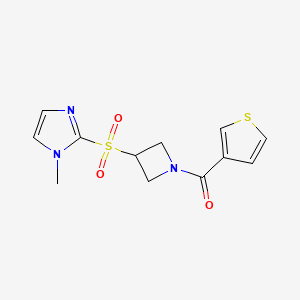

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone

Description

The compound “(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone” is a heterocyclic organic molecule featuring a methanone core linked to a thiophen-3-yl group and a sulfonated azetidine ring substituted with a 1-methylimidazole moiety. Its structural complexity arises from the combination of three distinct heterocycles: azetidine (a four-membered nitrogen-containing ring), 1-methylimidazole (a five-membered aromatic ring with two nitrogen atoms), and thiophene (a sulfur-containing aromatic ring).

Properties

IUPAC Name |

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S2/c1-14-4-3-13-12(14)20(17,18)10-6-15(7-10)11(16)9-2-5-19-8-9/h2-5,8,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKGYSVCNFJZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic synthesis techniques. A common approach includes:

Formation of the Imidazole Moiety: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

Sulfonylation: The imidazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

Azetidine Ring Formation: The azetidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic conditions.

Thiophene Attachment: The thiophene moiety is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental compliance. This includes the use of continuous flow reactors for improved reaction control and yield, as well as the development of greener solvents and reagents to minimize waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The imidazole and thiophene rings can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)

Reduction: Hydrogen gas (H₂) with Pd/C

Substitution: Nucleophiles like amines, thiols, under basic conditions

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced imidazole and thiophene derivatives

Substitution: Various substituted imidazole and azetidine derivatives

Scientific Research Applications

Medicinal Chemistry

Drug Development : The structural motifs present in this compound are commonly found in bioactive molecules, suggesting potential therapeutic applications. Research indicates that compounds with similar structures have been explored as inhibitors for various enzymes, including those involved in metabolic pathways relevant to cancer and inflammation .

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those related to the endocannabinoid system. For instance, studies on azetidine derivatives have shown their potential as inhibitors of monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids .

Biochemical Studies

Receptor Binding Studies : The imidazole ring can facilitate interactions with biological receptors, providing insights into receptor-ligand dynamics. This is crucial for understanding mechanisms of action for potential therapeutic agents.

Biological Activity : Compounds containing azetidine and sulfonamide structures have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer effects. The specific biological activity of this compound may involve inhibition of certain enzymes or receptors, influencing disease pathways .

Material Science

The unique structural features of this compound could lead to applications in developing new materials with specific properties. For example, its potential use as a ligand in catalytic reactions could facilitate the synthesis of complex organic molecules.

Case Study 1: Enzyme Inhibition

In a study focused on azetidine derivatives, researchers synthesized a series of compounds based on the azetidine scaffold to evaluate their inhibitory effects on MAGL. The findings indicated that certain derivatives exhibited significant potency, with IC50 values in the low nanomolar range, highlighting the therapeutic potential of such compounds in pain management and inflammation .

Case Study 2: Anticancer Activity

Another investigation into sulfonamide-containing compounds revealed that they could inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of specific signaling pathways. This suggests that derivatives of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone could be explored further for anticancer therapies .

Mechanism of Action

The mechanism by which (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone exerts its effects depends on its application:

Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

Anti-inflammatory Activity: It could inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).

Anticancer Activity: It might induce apoptosis in cancer cells by interacting with specific molecular targets like DNA or proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthesis Complexity : The azetidine ring’s strain and sulfonation steps may lead to lower yields (estimated 30–50%) compared to less strained analogues like 10 (82% yield) .

- Biological Relevance: No direct data exists for the target compound, but analogues with thiophene-imidazole hybrids (e.g., 2 in ) show antiviral and anti-inflammatory activity, suggesting plausible therapeutic avenues .

Biological Activity

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including an imidazole ring, a sulfonamide group, and an azetidine moiety, which are known to confer various biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 357.4 g/mol. The key structural features include:

| Feature | Description |

|---|---|

| Imidazole Ring | Commonly associated with antimicrobial properties |

| Sulfonamide Group | Known for its role in enhancing biological activity |

| Azetidine Moiety | Provides unique structural characteristics that may influence activity |

The biological activity of compounds containing imidazole and sulfonamide groups often involves interactions with various biological targets. For instance, imidazole derivatives have been documented to inhibit bacterial growth by disrupting DNA synthesis and cellular metabolism . The sulfonamide group may enhance the compound's ability to interact with enzymes or receptors, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of imidazole, including those similar to the compound , exhibit significant antimicrobial properties. Specifically, studies have shown that imidazole-containing compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds with similar frameworks have been evaluated for their antiproliferative effects against various cancer cell lines. For example, azetidine derivatives have shown promising results in inhibiting tumor cell growth .

Case Studies

Several studies have explored the biological activities of imidazole and azetidine derivatives:

- Study on Antimicrobial Activity : A series of imidazole derivatives were synthesized and tested against common bacterial strains. The results demonstrated that modifications to the imidazole ring significantly influenced antibacterial efficacy .

- Anticancer Evaluation : Research on azetidine-based compounds showed that specific substitutions could enhance their cytotoxic effects on cancer cells, indicating a structure–activity relationship that warrants further investigation .

Q & A

Q. Advanced: How can reaction yields be optimized for sulfonylation steps in the presence of sensitive azetidine rings?

Methodological Answer:

- Use low temperatures (0–5°C) to minimize azetidine ring opening.

- Employ anhydrous conditions (e.g., THF or DMF dried over molecular sieves) to prevent hydrolysis.

- Optimize stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to imidazole derivative reduces side reactions.

- Monitor reaction progress via TLC (ethyl acetate:hexane 6:4) and quench with saturated NaHCO₃ to stabilize intermediates .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Q. Advanced: How can overlapping signals in 1H NMR be resolved for structural confirmation?

Methodological Answer:

- Use 2D NMR techniques (e.g., COSY, HSQC) to assign coupled protons and carbons. For example, the azetidine CH₂ protons (~δ 3.8–4.2 ppm) can be distinguished from thiophene signals via HSQC correlations .

- Variable-temperature NMR (e.g., 25°C to –40°C) to reduce rotational conformer-induced splitting in sulfonyl-azetidine linkages .

Basic: How is the compound’s purity assessed during synthesis?

Methodological Answer:

Q. Advanced: What strategies mitigate low solubility during recrystallization?

Methodological Answer:

- Use mixed solvents (e.g., dichloromethane:hexane 1:3) for gradual crystallization.

- Sonication-assisted dissolution in warm ethanol, followed by slow cooling to –20°C .

Basic: How is the compound evaluated for biological activity in academic research?

Methodological Answer:

Q. Advanced: How are structure-activity relationships (SAR) studied for the sulfonyl-azetidine-thiophene scaffold?

Methodological Answer:

- Synthesize analogs with modified substituents (e.g., replacing thiophene-3-yl with furan-2-yl) and compare bioactivity.

- Molecular docking (AutoDock Vina) to predict binding modes to tubulin’s colchicine site, guided by X-ray crystallography data .

Basic: What are common stability issues during storage?

Methodological Answer:

Q. Advanced: How can degradation products be identified and quantified?

Methodological Answer:

- LC-MS/MS in MRM mode to track sulfonic acid derivatives (e.g., m/z transitions for [M+H]+ → fragment ions).

- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks and analyze via HPLC-PDA .

Basic: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

- LogP calculation : Use Molinspiration or XLogP3 for hydrophobicity estimation (~2.5–3.5).

- Topological polar surface area (TPSA) : Predicts membrane permeability (e.g., TPSA ~90 Ų suggests moderate bioavailability) .

Q. Advanced: How is molecular dynamics (MD) used to study conformational flexibility?

Methodological Answer:

- AMBER force field simulations (50 ns trajectories) to analyze sulfonyl-azetidine bond rotation and solvent-accessible surface area (SASA) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.